![molecular formula C12H26N2 B12272138 N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine](/img/structure/B12272138.png)
N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[bis(propan-2-il)amino]etil}ciclobutanamina es un compuesto químico especializado con una estructura molecular única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{2-[bis(propan-2-il)amino]etil}ciclobutanamina típicamente involucra la reacción de ciclobutanamina con 2-(bis(propan-2-il)amino)etil cloruro bajo condiciones controladas. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía para obtener el producto deseado .
Métodos de producción industrial
La producción industrial de N-{2-[bis(propan-2-il)amino]etil}ciclobutanamina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto final se somete a rigurosas medidas de control de calidad para garantizar que cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-[bis(propan-2-il)amino]etil}ciclobutanamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el grupo amino puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidróxido de sodio como base en un medio acuoso o alcohólico.
Principales productos formados
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de varios derivados sustituidos de la ciclobutanamina.
Aplicaciones Científicas De Investigación
N-{2-[bis(propan-2-il)amino]etil}ciclobutanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible papel en las vías bioquímicas y las interacciones con las macromoléculas biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de N-{2-[bis(propan-2-il)amino]etil}ciclobutanamina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando varias vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- N-{2-[bis(propan-2-il)amino]etil}ciclopentanamina
- N-{2-[bis(propan-2-il)amino]etil}ciclohexanamina
- N-{2-[bis(propan-2-il)amino]etil}cicloheptanamina
Unicidad
N-{2-[bis(propan-2-il)amino]etil}ciclobutanamina es única debido a su estructura de anillo de ciclobutano, que imparte propiedades químicas y físicas distintas en comparación con sus análogos de ciclopentano, ciclohexano y cicloheptano. Esta unicidad lo hace valioso para aplicaciones específicas donde la rigidez y los efectos estéricos del anillo de ciclobutano son ventajosos .
Propiedades
Fórmula molecular |
C12H26N2 |
|---|---|
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
N-cyclobutyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-10(2)14(11(3)4)9-8-13-12-6-5-7-12/h10-13H,5-9H2,1-4H3 |
Clave InChI |
BVDJHXAWHQBYML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCNC1CCC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)
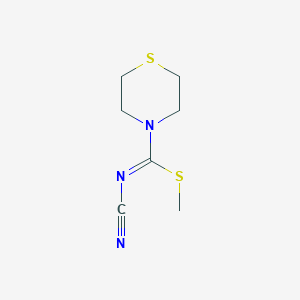
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12272080.png)
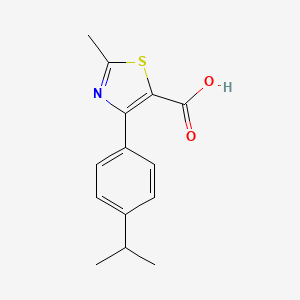
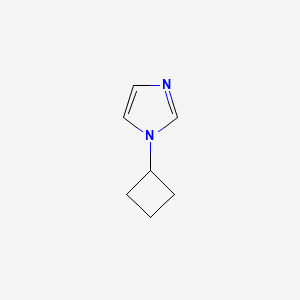
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)

![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12272115.png)
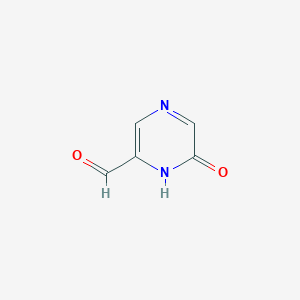
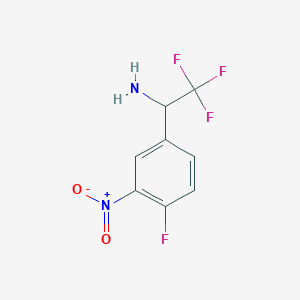
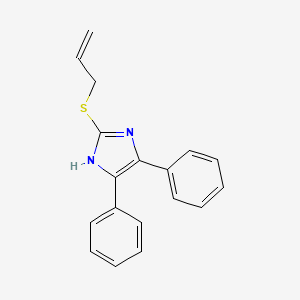
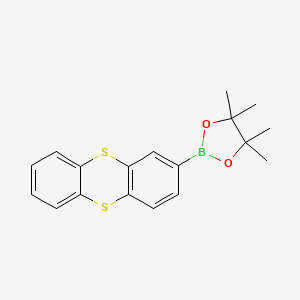
![4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12272135.png)
